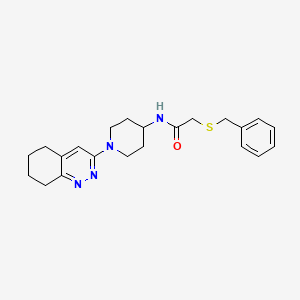

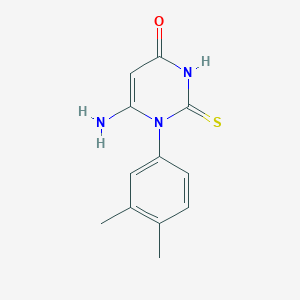

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one” is a compound that has been mentioned in the context of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . It’s part of a series of novel compounds synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral data .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a series of novel compounds were synthesized, including "this compound" . The synthesis was carried out using various techniques and was characterized by IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it is a part of a series of novel compounds . The structure was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions were carried out under various conditions and the products were characterized using a range of techniques .Aplicaciones Científicas De Investigación

Antiviral Activity

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one and its derivatives have been studied for their antiviral activities. In particular, 6-hydroxypyrimidines substituted at various positions showed a significant ability to inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2. The antiviral activity was influenced by the oxygen and sulfur atoms in the molecule (Holý et al., 2002).

Crystal Structures and Hydrogen-Bonded Motifs

The crystal structures of pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives reveal insights into the molecular interactions of these compounds. Notably, the presence of hydrogen-bonded bimolecular ring motifs, particularly the R22(8) motif, has been observed in these structures. These structural features are important for understanding the molecular recognition and binding properties of the compounds (Balasubramani et al., 2007).

Sulfur Substitution and Packing Arrays

The solid-state packing arrays of 4-sulfur substituted 2-aminopyrimidines have been extensively studied. These compounds exhibit characteristic R(2)2(8) hydrogen-bonded 2-aminopyrimidine dimers. The presence of N–H—S associations in these compounds highlights the role of sulfur substitution in the molecular structure and interactions (Lynch et al., 2002).

Fungicidal Activity

Research into aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives has demonstrated their potential fungicidal properties. This area of study provides valuable insights into the development of new compounds for agricultural and pharmaceutical applications (Erkin et al., 2016).

Cytotoxic Activity

Studies on 4-thiopyrimidine derivatives have explored their cytotoxic activities, particularly against various cancer cell lines. This research is crucial for the development of new anticancer agents and for understanding the structure-activity relationships of these compounds (Stolarczyk et al., 2018).

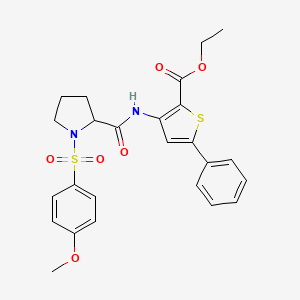

Vibrational Spectroscopic Analysis

Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been used to analyze the structural and electronic properties of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. This analysis is important for understanding the molecular interactions and stability of these compounds (Mary et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

6-amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZSLCNAWSLCMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=O)NC2=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404745.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2404747.png)

![1,1-Dimethylethyl 4-{[(4-bromophenyl)-oxy]methyl}-1-piperidinecarboxylate](/img/structure/B2404753.png)

![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2404758.png)